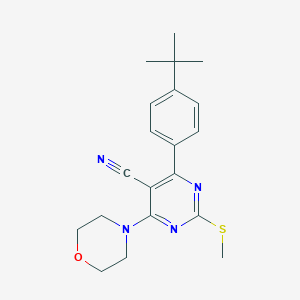![molecular formula C16H24N2O3 B256245 N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity for its euphoric and empathogenic effects. MDMA is chemically similar to both amphetamines and hallucinogens, and its effects on the brain and body are a subject of ongoing scientific research.
Mecanismo De Acción
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, reward, and arousal. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in a feeling of euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also causes the release of stress hormones such as cortisol and adrenaline, which can lead to dehydration, muscle tension, and jaw clenching. Long-term use of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been associated with neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has several advantages for use in lab experiments, including its ability to induce a state of heightened empathy and social connection, which can be useful for studying social behavior. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also has a relatively short duration of action, which allows for precise control over the timing of experiments. However, the illegal nature of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide limits its availability for research, and the potential for neurotoxicity and cognitive impairment must be carefully considered.
Direcciones Futuras
There are several future directions for N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide research, including further investigation into its potential therapeutic uses, as well as its long-term effects on the brain and body. Research is also needed to develop safer and more effective synthesis methods for N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, as well as to explore the potential use of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide analogs for therapeutic purposes. Additionally, research is needed to better understand the social and psychological effects of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide use, and to develop strategies for harm reduction and education.
Conclusion:
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide is a synthetic psychoactive drug that has gained popularity for its euphoric and empathogenic effects. Scientific research has shown promising results for its potential therapeutic uses, but its illegal nature and potential for harm must be carefully considered. Ongoing research is needed to better understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide research.
Métodos De Síntesis
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and acylation, and requires specialized knowledge and equipment. Due to the illegal nature of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, the synthesis method is not widely discussed in scientific literature.
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been the subject of extensive scientific research, with studies focusing on its potential therapeutic uses, as well as its harmful effects. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been studied for its potential to treat post-traumatic stress disorder (PTSD), anxiety, and depression, and has shown promising results in clinical trials. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide-assisted psychotherapy has been shown to increase empathy and social connection, reduce fear and defensiveness, and improve emotional regulation.
Propiedades
Nombre del producto |
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)7-16(19)17-9-13(18(3)4)12-5-6-14-15(8-12)21-10-20-14/h5-6,8,11,13H,7,9-10H2,1-4H3,(H,17,19) |
Clave InChI |
LCOFURNXXYFBEW-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N(C)C |
SMILES canónico |
CC(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)
